4-(But-2-ynyloxy)-3-methoxybenzaldehyde
Description
4-(But-2-ynyloxy)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a propargyl ether group (but-2-ynyloxy) at the para position and a methoxy group at the meta position of the aromatic ring. This compound belongs to a broader class of vanillin-derived aldehydes, which are widely studied for their roles as intermediates in synthesizing bioactive molecules, including pharmaceuticals, agrochemicals, and materials science applications . The propargyl group introduces unique reactivity due to its triple bond, enabling click chemistry or further functionalization.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-but-2-ynoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8-9H,7H2,1-2H3 |
InChI Key |
ACGFXJXRVZXPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=C(C=C(C=C1)C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
SAR Trends :
- Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) enhance bioactivity by increasing electron density on the aromatic ring .
- Bulkier Substituents (e.g., tert-butoxy) reduce solubility but improve thermal stability .
Physicochemical Properties
- Solubility : Propargyl-containing derivatives (e.g., this compound) are less polar than benzyloxy analogs, leading to lower aqueous solubility but higher lipid membrane permeability.
- Thermal Stability : tert-Butoxy derivatives exhibit higher decomposition temperatures (~200°C) compared to benzyloxy analogs (~180°C) due to steric protection of the ether bond .
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